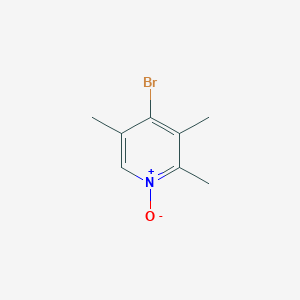
4-Bromo-2,3,5-trimethylpyridine 1-oxide
Descripción general
Descripción
4-Bromo-2,3,5-trimethylpyridine 1-oxide is a chemical compound with the molecular formula C8H10BrNO. It has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is often used in organic synthesis and medicinal chemistry, making it a valuable tool for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Bromination of 2,3,5-Trimethylpyridine 1-oxide
-
Bromination using Sodium Bromate and Sulfuric Acid
Reagents: Sodium bromide, sodium bromate, sulfuric acid
Solvent: Water
Conditions: 0-20°C for 15 hours
Procedure: Sodium bromide, sodium bromate, and 2,3,5-trimethylpyridine 1-oxide are dissolved in water. Sulfuric acid is added dropwise at 0-5°C, and the reaction is stirred at room temperature for 15 hours.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions
Conditions: Heating to reflux
Products: 4-Bromo-2,3,5-trimethylpyridine 1-oxide
-
Oxidation Reactions
Reagents: Sodium bromate, sulfuric acid
Conditions: 0-20°C
Aplicaciones Científicas De Investigación
4-Bromo-2,3,5-trimethylpyridine 1-oxide has diverse applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential biological activities and used in the development of new pharmaceuticals.
Material Science: Utilized in the creation of novel materials with unique properties.
Mecanismo De Acción
The mechanism by which 4-Bromo-2,3,5-trimethylpyridine 1-oxide exerts its effects involves its interaction with molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but its unique structure allows it to participate in various chemical reactions, making it a valuable tool in research .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,5-Trimethylpyridine 1-oxide
- 4-Chloro-2,3,5-trimethylpyridine 1-oxide
- 4-Fluoro-2,3,5-trimethylpyridine 1-oxide
Uniqueness
4-Bromo-2,3,5-trimethylpyridine 1-oxide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and potential biological activities compared to its analogs .
Propiedades
IUPAC Name |
4-bromo-2,3,5-trimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-4-10(11)7(3)6(2)8(5)9/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTFVTIYKKOOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1Br)C)C)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587477 | |
| Record name | 4-Bromo-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848694-11-1 | |
| Record name | 4-Bromo-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2,3,5-trimethylpyridin-1-ium-1-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
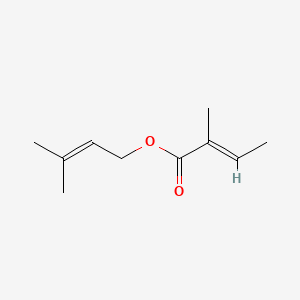
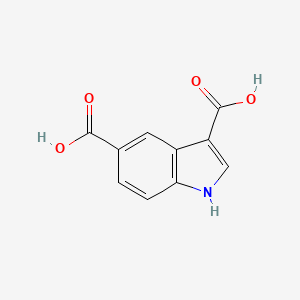

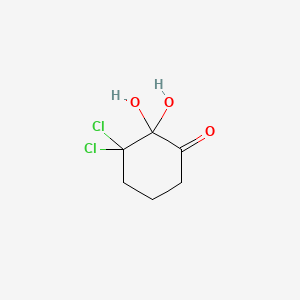
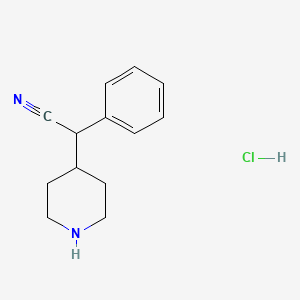
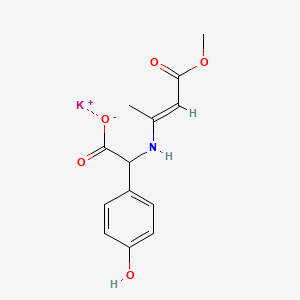
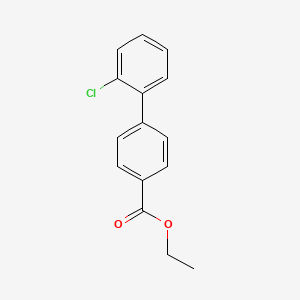
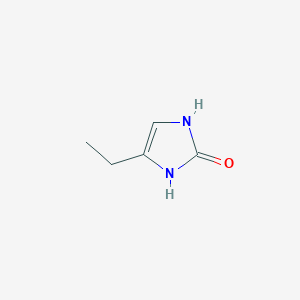

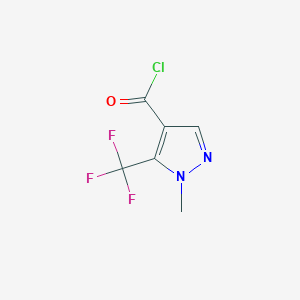
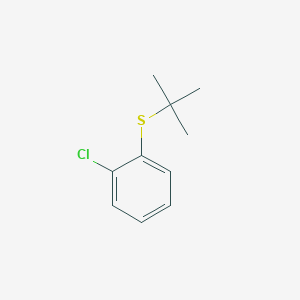

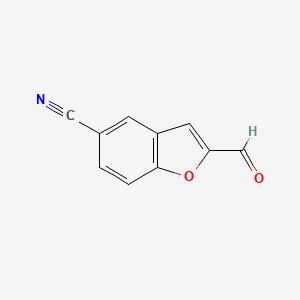
![Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate](/img/structure/B3057700.png)
